molecular formula C35H34N6O4S2 B11457153 N-((4-(2,3-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide

N-((4-(2,3-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide

Cat. No.: B11457153
M. Wt: 666.8 g/mol
InChI Key: SWRJFMGIOIUZHE-UHFFFAOYSA-N
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Description

N-{[4-(2,3-DIMETHYLPHENYL)-5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE is a complex organic compound that features multiple functional groups, including triazole, pyrazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.

    Introduction of the Pyrazole Moiety: This step might involve the reaction of a hydrazine derivative with a diketone or similar compound.

    Attachment of the Benzamide Group: This can be done through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Final Assembly: The various fragments are then coupled together using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Use of Catalysts: To improve reaction rates and selectivity.

    Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice.

    Purification Techniques: Including crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or methoxy groups.

    Reduction: Reduction reactions could target the triazole or pyrazole rings.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens, nitrating agents, and sulfonating agents.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    As Intermediates: In the synthesis of more complex molecules.

    Catalysts: In various organic reactions.

Biology

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.

    Probes: For studying biological pathways.

Medicine

    Drug Development:

    Therapeutic Agents: Possible use as therapeutic agents for various diseases.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of such a compound would depend on its specific interactions with biological targets. This could involve:

    Binding to Enzymes: Inhibiting their activity.

    Interacting with Receptors: Modulating their function.

    Affecting Cellular Pathways: Influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(2,3-DIMETHYLPHENYL)-5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE: Similar compounds might include other triazole or pyrazole derivatives with different substituents.

Uniqueness

    Functional Group Diversity: The presence of multiple functional groups in a single molecule.

    Unique applications in various fields due to its complex structure.

Properties

Molecular Formula

C35H34N6O4S2

Molecular Weight

666.8 g/mol

IUPAC Name

N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide

InChI

InChI=1S/C35H34N6O4S2/c1-22-8-5-11-29(23(22)2)40-32(20-36-34(43)25-9-6-10-27(18-25)45-4)37-38-35(40)47-21-33(42)41-30(24-13-15-26(44-3)16-14-24)19-28(39-41)31-12-7-17-46-31/h5-18,30H,19-21H2,1-4H3,(H,36,43)

InChI Key

SWRJFMGIOIUZHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)C6=CC(=CC=C6)OC)C

Origin of Product

United States

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